

# What are the physicochemical properties of methyl propyl trisulfide?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl propyl trisulfide*

Cat. No.: *B106692*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Methyl Propyl Trisulfide**

## Introduction

**Methyl propyl trisulfide** ( $C_4H_{10}S_3$ ) is an organosulfur compound characterized by a trisulfide linkage between a methyl group and a propyl group.<sup>[1][2]</sup> It is a naturally occurring volatile compound found in plants of the Allium genus, such as garlic (*Allium sativum*) and leek (*Allium ampeloprasum*), contributing to their characteristic flavor and aroma.<sup>[1]</sup> Recognized for its powerful, penetrating, and herbaceous odor reminiscent of onion, it is utilized as a flavoring agent in the food industry.<sup>[1][2][3][4]</sup> Beyond its sensory properties, **methyl propyl trisulfide** has garnered interest for its potential biological activities, including antimicrobial and antioxidant effects.<sup>[1]</sup> This technical guide provides a comprehensive overview of its physicochemical properties, synthesis and analytical methodologies, and biological significance for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

The fundamental physicochemical properties of **methyl propyl trisulfide** are summarized below. The data has been compiled from various chemical and safety data sources.

| Property          | Value                                                                               | Source(s)           |
|-------------------|-------------------------------------------------------------------------------------|---------------------|
| Molecular Formula | C <sub>4</sub> H <sub>10</sub> S <sub>3</sub>                                       | [1][2][3][5][6][7]  |
| Molecular Weight  | 154.32 g/mol                                                                        | [1][2][3][5][6][7]  |
| IUPAC Name        | 1-(methyltrisulfanyl)propane                                                        | [1][2]              |
| CAS Number        | 17619-36-2                                                                          | [1][2][3][5]        |
| Appearance        | Pale yellow, mobile liquid                                                          | [1][2][4]           |
| Odor              | Powerful, penetrating, sulfurous, warm, herbaceous, reminiscent of onion and garlic | [1][2][3][4]        |
| Density           | 1.095 - 1.107 g/mL at 25 °C                                                         | [1][2][3][5][8][9]  |
| Boiling Point     | 220.4 °C at 760 mmHg; 52 °C at 1.20 mmHg                                            | [3][4][6][9]        |
| Melting Point     | Not available                                                                       | [3]                 |
| Flash Point       | 76 - 87.3 °C                                                                        | [3][5][6][8][9][10] |
| Refractive Index  | 1.558 - 1.570 at 20 °C                                                              | [2][3][5][6][10]    |
| Vapor Pressure    | 0.168 mmHg at 25 °C                                                                 | [3][4][6]           |
| Water Solubility  | 264.5 mg/L at 25 °C (estimated)                                                     | [10]                |
| Solubility        | Soluble in alcohol                                                                  | [10]                |
| logP (o/w)        | 2.2 - 2.95 (experimental and estimated)                                             | [1][2][10]          |

## Experimental Protocols

### Synthesis Methodologies

Several synthetic routes have been established for the preparation of **methyl propyl trisulfide** and other unsymmetrical trisulfides.

- Reaction of Thiols: The compound can be synthesized by the reaction of methyl thiol and propyl thiol in the presence of a suitable catalyst.[\[1\]](#) A common approach involves the controlled reaction of two different thiols with sulfur dichloride, requiring precise stoichiometric control to minimize the formation of symmetric trisulfide byproducts.[\[1\]](#)
- Alkylation and Sulfuration: A fundamental method involves nucleophilic substitution reactions where a thiol is alkylated, followed by sulfuration to create the trisulfide structure.[\[1\]](#) For instance, reacting methyl thiol with a propyl halide under basic conditions can be a key step.[\[1\]](#)
- Reaction with Alkyl Trisulfur Halides: A patented method describes the synthesis of alkyl alkenyl trisulfides by reacting an appropriate alkyl trisulfur halide (e.g., methyl trisulfur chloride) with an organometallic reagent like an alkali metal 1-alkene.[\[11\]](#) Using propyl trisulfur chloride in this process would yield propyl-containing trisulfides.[\[11\]](#)
- Green Chemistry Approaches: Modern methods focus on environmentally sustainable synthesis.[\[1\]](#) These include microwave-assisted synthesis, the use of water as a solvent facilitated by phase transfer catalysts, and developing protocols that operate efficiently at room temperature to reduce energy consumption.[\[1\]](#)

## Analytical and Characterization Protocols

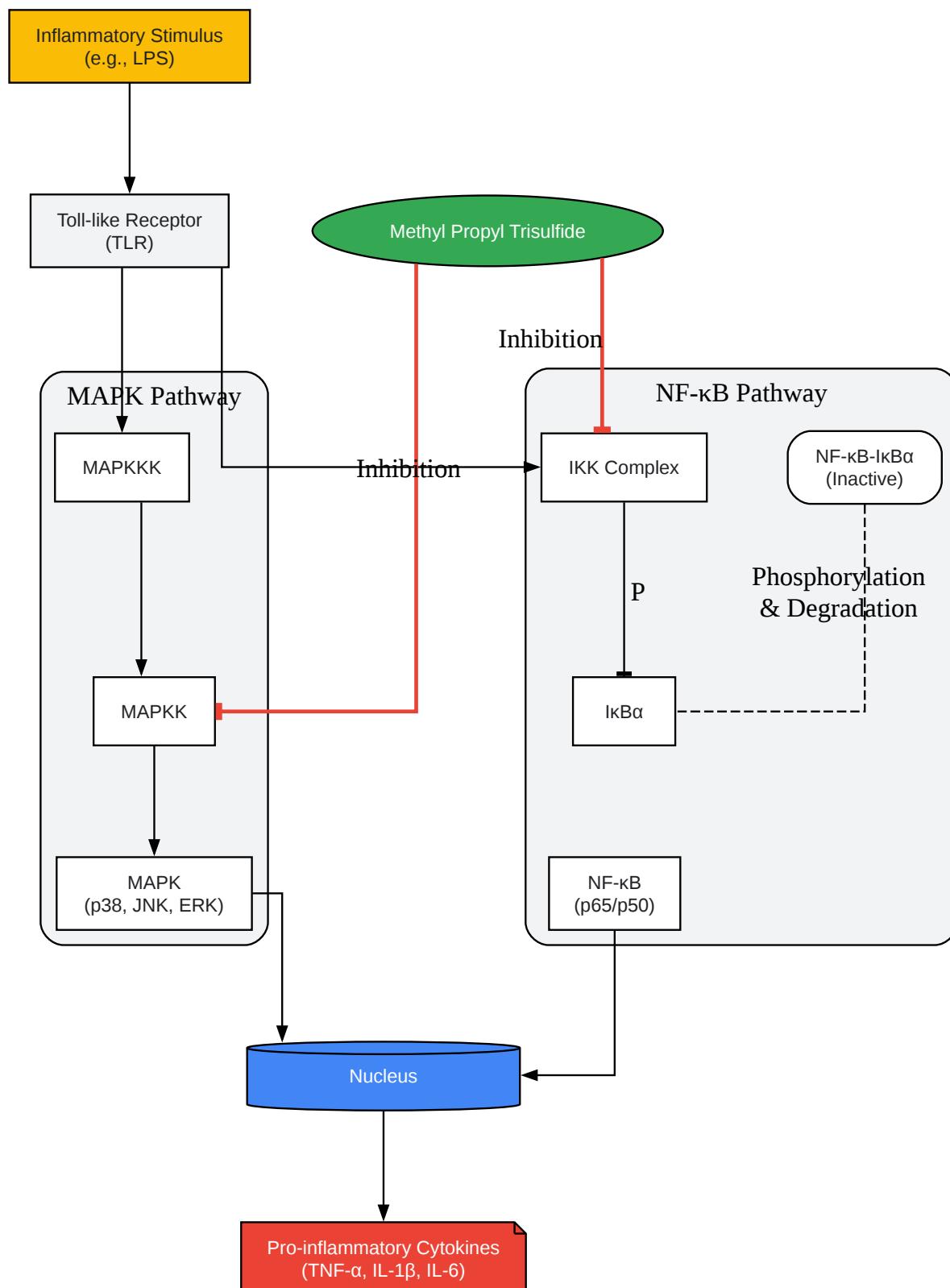
The volatility and low concentration of **methyl propyl trisulfide** in natural sources necessitate sophisticated analytical techniques for its detection and quantification.

**Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS is the primary analytical method for identifying and quantifying **methyl propyl trisulfide**.[\[1\]](#)

- Objective: To separate volatile compounds from a sample matrix and identify them based on their mass-to-charge ratio and fragmentation pattern.
- Sample Preparation: For biological or food samples, headspace solid-phase microextraction (HS-SPME) is often employed to extract and concentrate volatile sulfur compounds prior to injection, enhancing sensitivity.[\[1\]](#)
- Gas Chromatography (GC):

- Injector: The sample is injected into a heated port where it is vaporized.
- Column: A capillary column (e.g., non-polar or polar) is used to separate the compounds. The NIST Chemistry WebBook lists Kovats retention indices for **methyl propyl trisulfide** on polar columns.[2][7]
- Oven Program: The temperature is ramped to elute compounds based on their boiling points and interactions with the column's stationary phase.

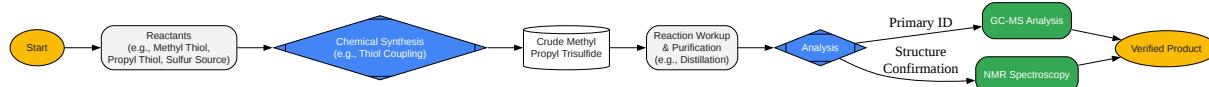
- Mass Spectrometry (MS):
  - Ionization: As compounds elute from the GC column, they enter the MS detector and are typically ionized by electron impact (EI).
  - Detection: The resulting charged fragments are separated by a mass analyzer, and a detector generates a mass spectrum, which serves as a molecular fingerprint for identification by comparison to spectral libraries (e.g., Wiley Registry, NIST).[12]


## Biological Activity and Signaling Pathways

**Methyl propyl trisulfide** exhibits several notable biological activities that are subjects of ongoing research.

- Antimicrobial Activity: The compound has demonstrated antimicrobial properties against a range of bacterial and fungal pathogens, including *Escherichia coli*, *Staphylococcus aureus*, and *Candida albicans*.[1] Its mechanism is believed to involve the disruption of microbial cell membranes.[1] The ability to penetrate lipid bilayers makes it an effective broad-spectrum agent.[1]
- Antioxidant Properties: Research indicates that **methyl propyl trisulfide** possesses antioxidant capabilities, acting as a scavenger of reactive oxygen species (ROS).[1] This activity may contribute to cellular protection against oxidative stress, which is relevant in the context of cardiovascular and anti-inflammatory health benefits.[1]

While specific signaling pathways for **methyl propyl trisulfide** are not yet fully elucidated, studies on structurally similar organosulfur compounds from garlic, such as Allyl Methyl Trisulfide (AMTS), provide a strong model.[1] AMTS has been shown to exert anti-inflammatory


effects by inhibiting the NF-κB and MAPK signaling pathways.[\[13\]](#) These pathways are crucial regulators of the inflammatory response. A diagram illustrating this proposed mechanism is provided below.

[Click to download full resolution via product page](#)

Proposed anti-inflammatory mechanism of action for trisulfides.

## Logical Workflow: Synthesis and Analysis

The general workflow for producing and characterizing **methyl propyl trisulfide** in a research setting involves synthesis, purification, and analytical confirmation. The following diagram outlines this logical process.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy Methyl propyl trisulfide | 17619-36-2 [smolecule.com]
- 2. Methyl propyl trisulfide | C4H10S3 | CID 5319765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 17619-36-2,Methyl propyl trisulfide | lookchem [lookchem.com]
- 4. parchem.com [parchem.com]
- 5. Methyl propyl trisulfide 50 , FG 17619-36-2 [sigmaaldrich.com]
- 6. methyl propyl trisulphide | 17619-36-2 [chemnet.com]
- 7. Trisulfide, methyl propyl [webbook.nist.gov]
- 8. chemwhat.com [chemwhat.com]
- 9. haihangchem.com [haihangchem.com]
- 10. methyl propyl trisulfide, 17619-36-2 [thegoodsentscompany.com]
- 11. US3523975A - Process for preparing alkenyl disulfides and alkenyl trisulfides - Google Patents [patents.google.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Frontiers | Allyl methyl trisulfide protected against LPS-induced acute lung injury in mice via inhibition of the NF-κB and MAPK pathways [frontiersin.org]
- To cite this document: BenchChem. [What are the physicochemical properties of methyl propyl trisulfide?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106692#what-are-the-physicochemical-properties-of-methyl-propyl-trisulfide]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)